molecular formula C8H11NO4 B062640 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 177317-28-1

2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B062640
CAS No.: 177317-28-1
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-UHFFFAOYSA-N
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Description

Eglumegad, also known as LY354740, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). Eglumegad has been investigated for its potential in treating anxiety and drug addiction .

Mechanism of Action

Target of Action

Eglumegad, also known as LY354740, is a research drug developed by Eli Lilly and Company . It primarily targets the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating the neurotransmitter glutamate’s activity, which is involved in a variety of cognitive processes such as learning and memory .

Mode of Action

Eglumegad acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . It is unclear whether Eglumegad directly interacts with dopamine D2 receptors .

Biochemical Pathways

The activation of mGluR 2/3 receptors by Eglumegad can influence several biochemical pathways. These pathways are involved in various physiological processes, including anxiety and drug addiction . The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Eglumegad has been found to be effective in treating anxiety symptoms in several standard tests, without producing any of the negative side effects such as sedation and memory impairment . It has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . Eglumegad and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Eglumegad. These factors can include lifestyle elements such as diet and physical activity, as well as environmental pollution and gut microbiome . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eglumegad is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The key steps include:

  • Formation of the bicyclohexane ring system.
  • Introduction of amino and carboxylic acid functional groups.
  • Purification and isolation of the final product.

Industrial Production Methods: The industrial production of Eglumegad involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Use of high-purity starting materials.
  • Controlled reaction conditions to minimize by-products.
  • Advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Eglumegad undergoes various chemical reactions, including:

    Oxidation: Eglumegad can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Eglumegad into reduced forms with different functional groups.

    Substitution: Eglumegad can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Eglumegad has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    LY379268: Another selective agonist for mGluR2/3 receptors with similar pharmacological properties.

    LY404039: A compound with additional agonist effects at dopamine D2 receptors, potentially offering broader therapeutic effects.

Uniqueness of Eglumegad: Eglumegad is unique due to its high selectivity and potency for mGluR2/3 receptors. It has been shown to produce anxiolytic effects without the sedative side effects commonly associated with other anxiolytics like diazepam .

Properties

IUPAC Name

2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAARTQTOOYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870131
Record name 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176027-90-0, 177317-28-1
Record name LY 314582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Eglumegad?

A1: Eglumegad functions as a selective agonist of metabotropic glutamate receptors (mGlu receptors), specifically targeting the mGlu2 and mGlu3 subtypes [, , , ]. These receptors are part of a family of G protein-coupled receptors activated by the neurotransmitter glutamate.

Q2: How does activation of mGlu2 and mGlu3 receptors by Eglumegad translate to a therapeutic effect?

A2: While the precise mechanisms are still under investigation, activation of mGlu2 and mGlu3 receptors is thought to modulate glutamatergic neurotransmission, potentially impacting conditions characterized by glutamate dysregulation [, , , ].

Q3: Has Eglumegad shown potential in any specific clinical conditions?

A3: Preclinical and clinical studies have explored the potential of Eglumegad in various neurological and psychiatric disorders. Notably, research suggests that it might be a candidate for treating substance use disorder and potentially reducing suicidal behavior in individuals with this disorder [, ].

Q4: Are there other drugs that interact with the same targets as Eglumegad?

A4: Yes, several other compounds interact with mGlu2 and mGlu3 receptors. These include agonists like LY389795, LY379268, DCG-IV, and (2R,3R)-APDC, and antagonists such as LY341495 and LY307452 [, , , ]. The existence of these compounds highlights the importance of this receptor family as a pharmacological target.

Q5: What are the structural characteristics of Eglumegad?

A5: Unfortunately, the specific molecular formula, weight, and spectroscopic data for Eglumegad are not available in the provided research abstracts [, , , , ].

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